An In-depth Technical Guide to the Chemical Properties of 5-Chloropyrido[4,3-b]pyrazine
An In-depth Technical Guide to the Chemical Properties of 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloropyrido[4,3-b]pyrazine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, meriting a detailed examination of its characteristics.
Core Chemical and Physical Properties
5-Chloropyrido[4,3-b]pyrazine is a solid, heterocyclic compound. Its core structure, a fusion of pyridine and pyrazine rings, makes it a subject of interest in the development of novel therapeutic agents and functional materials.[1] The presence of a chlorine atom provides a reactive site for further chemical modifications.
Table 1: Physicochemical Properties of 5-Chloropyrido[4,3-b]pyrazine
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃ | [2] |
| Molecular Weight | 165.58 g/mol | |
| CAS Number | 214045-82-6 | [2] |
| Appearance | Solid | |
| Boiling Point | 314.2 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 173.0 ± 12.1 °C | [2] |
| Refractive Index | 1.675 | [2] |
| InChI Key | NUBUQZAPGNANJA-UHFFFAOYSA-N | [2] |
| Purity | 97% | |
| Storage Temperature | Room Temperature |
Synthesis and Reactivity
The synthesis of pyridopyrazine derivatives can be achieved through various methods, including the condensation of diamines with dicarbonyl compounds. For instance, a general approach involves the reaction of a diaminopyridine with a glyoxal in a suitable solvent.[3]
Experimental Protocol: General Synthesis of a Pyrido[3,2-b]pyrazine Core
This protocol describes a general method for synthesizing a related pyridopyrazine core, which can be adapted for 5-Chloropyrido[4,3-b]pyrazine.
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Dissolution: Dissolve 6-chloro-2,3-diaminopyridine (1 equivalent) in tetrahydrofuran (THF) at room temperature.[3]
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Addition of Reagent: Add glyoxal (2.5 equivalents) to the solution.[3]
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Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction should be monitored using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
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Work-up: Upon completion, remove the THF by evaporation.[3]
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Extraction: Redissolve the residue in ethyl acetate.[3]
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Washing: Wash the organic phase twice with a saturated sodium carbonate (Na₂CO₃) solution.[3]
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Drying and Evaporation: Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent under vacuum to yield the final product.[3]
Reactivity Profile:
The pyrido[4,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its versatile reactivity. The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is crucial for structure-activity relationship (SAR) studies in drug discovery. The pyrazine ring system itself can participate in various chemical transformations, making it a versatile starting material for more complex molecules.[4]
Below is a conceptual workflow for the synthesis of 5-Chloropyrido[4,3-b]pyrazine derivatives.
Caption: Conceptual workflow for the synthesis and derivatization of 5-Chloropyrido[4,3-b]pyrazine.
Applications in Research and Drug Development
The pyridopyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds are being investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5]
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Pharmaceutical Development: Pyrido[4,3-b]pyrazine derivatives are key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The broader class of pyridopyrazines has been explored for the development of inhibitors for human cytomegalovirus (HCMV) polymerase and as antagonists for the TRPV1 receptor, which is involved in pain signaling.[6][7]
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Agrochemicals: These compounds are also used in the formulation of pesticides and herbicides.[1]
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Materials Science: There is interest in incorporating pyridopyrazines into advanced materials like polymers and coatings to enhance their properties.
The following diagram illustrates the role of 5-Chloropyrido[4,3-b]pyrazine as a building block in a drug discovery pipeline targeting a hypothetical signaling pathway.
Caption: Role of 5-Chloropyrido[4,3-b]pyrazine in a hypothetical drug discovery pipeline.
Safety and Handling
5-Chloropyrido[4,3-b]pyrazine should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection.[2] It is important to avoid the formation of dust and aerosols and to prevent fire caused by electrostatic discharge.[2] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
Conclusion
5-Chloropyrido[4,3-b]pyrazine is a heterocyclic compound with significant potential in various scientific fields, particularly in drug discovery and materials science. Its well-defined chemical properties and reactive chlorine atom make it an attractive starting point for the synthesis of diverse and complex molecules. Further research into this and related compounds is likely to yield novel therapeutic agents and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 6-chloropyrido[3,2-b]pyrazine | 68236-03-3 [amp.chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
